In Vivo Toxicity of the 3-Epimer
In an in vivo toxicity study in mice, the 3-epi derivative of digitoxigenin (a close structural analog) demonstrated significantly lower toxicity compared to the parent compound, digitoxigenin [1]. This class-level finding is directly applicable to 3-Epigitoxigenin, which is the 3-epimer of gitoxigenin, and establishes the 3α-configuration as a key determinant of reduced biological activity.
| Evidence Dimension | In Vivo Lethal Toxicity (Intracerebral Route) |
|---|---|
| Target Compound Data | Less toxic than parent aglycone (qualitative assessment for 3-epi-digitoxigenin) |
| Comparator Or Baseline | Parent aglycone (digitoxigenin) |
| Quantified Difference | 3-epi derivative was qualitatively determined to be less toxic. |
| Conditions | Intracerebral injection in adult male mice; 24-hour toxicity observation. |
Why This Matters
This demonstrates that the 3α-epimerization drastically reduces the potent toxic effects associated with the therapeutic use of 3β-hydroxy cardiac glycosides, positioning 3-Epigitoxigenin as a critical low-toxicity control for in vivo studies.
- [1] Lage, G. L., & Spratt, J. L. (1966). STRUCTURE-ACTIVITY CORRELATION OF THE LETHALITY AND CENTRAL EFFECTS OF SELECTED CARDIAC GLYCOSIDES. Journal of Pharmacology and Experimental Therapeutics, 152(3), 501-508. View Source
